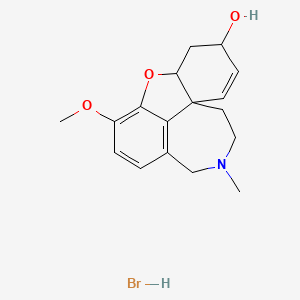
Galantamine Hydrobromide Racemic (15 mg)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galantamine Hydrobromide Racemic is a pharmaceutical compound used primarily in the treatment of mild to moderate Alzheimer’s disease. It is a reversible, competitive inhibitor of the enzyme acetylcholinesterase, which increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function . This compound is derived from the natural alkaloid galantamine, which is found in the bulbs of certain plants such as the common snowdrop (Galanthus nivalis) .
Métodos De Preparación
The synthesis of Galantamine Hydrobromide Racemic involves several steps, including oxidative coupling reactions and reduction processes. One common synthetic route starts with the oxidative coupling of phenols to form narwedine, which is then reduced to galantamine using reagents like lithium aluminum hydride . Industrial production often involves the extraction of galantamine from plant sources, followed by chemical modification to produce the hydrobromide salt .
Análisis De Reacciones Químicas
Galantamine Hydrobromide Racemic undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form narwedine using oxidizing agents like manganese dioxide.
Reduction: Narwedine can be reduced back to galantamine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group in galantamine can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include manganese dioxide for oxidation and lithium aluminum hydride for reduction. The major products formed include narwedine and its reduced form, galantamine .
Aplicaciones Científicas De Investigación
Galantamine Hydrobromide Racemic has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Medicine: It is clinically used to manage symptoms of Alzheimer’s disease by enhancing cognitive function.
Industry: The compound is used in the pharmaceutical industry for the development of Alzheimer’s treatments.
Mecanismo De Acción
Galantamine Hydrobromide Racemic exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Galantamine Hydrobromide Racemic is unique among acetylcholinesterase inhibitors due to its dual mechanism of action. Similar compounds include:
Rivastigmine: Also an acetylcholinesterase inhibitor, but it has a different chemical structure and pharmacokinetic profile.
Tacrine: An older acetylcholinesterase inhibitor with more side effects and less specificity.
Galantamine’s ability to modulate nicotinic receptors sets it apart from these other compounds, providing additional therapeutic benefits .
Propiedades
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














